Cys(Npys)-(D-Arg)9 Trifluoroacetate
CAS No.:
Cat. No.: VC3233109
Molecular Formula: C67H124F3N41O15S2
Molecular Weight: 1865.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C67H124F3N41O15S2 |
---|---|
Molecular Weight | 1865.1 g/mol |
IUPAC Name | (2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-[(3-nitropyridin-2-yl)disulfanyl]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanamide;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C65H123N41O13S2.C2HF3O2/c1-33(96-47(109)34(66)32-120-121-56-44(106(118)119)21-11-22-86-56)46(108)98-36(13-3-24-88-58(70)71)49(111)100-38(15-5-26-90-60(74)75)51(113)102-40(17-7-28-92-62(78)79)53(115)104-42(19-9-30-94-64(82)83)55(117)105-43(20-10-31-95-65(84)85)54(116)103-41(18-8-29-93-63(80)81)52(114)101-39(16-6-27-91-61(76)77)50(112)99-37(14-4-25-89-59(72)73)48(110)97-35(45(67)107)12-2-23-87-57(68)69;3-2(4,5)1(6)7/h11,21-22,33-43H,2-10,12-20,23-32,66H2,1H3,(H2,67,107)(H,96,109)(H,97,110)(H,98,108)(H,99,112)(H,100,111)(H,101,114)(H,102,113)(H,103,116)(H,104,115)(H,105,117)(H4,68,69,87)(H4,70,71,88)(H4,72,73,89)(H4,74,75,90)(H4,76,77,91)(H4,78,79,92)(H4,80,81,93)(H4,82,83,94)(H4,84,85,95);(H,6,7)/t33-,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m1./s1 |
Standard InChI Key | NBIIZAAKAODPSD-PTWCAQFJSA-N |
Isomeric SMILES | C[C@H](C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CSSC1=C(C=CC=N1)[N+](=O)[O-])N.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Properties
Cys(Npys)-(D-Arg)9 Trifluoroacetate consists of a cysteine residue with an Npys protecting group followed by nine D-arginine residues in sequence. The compound is available as a trifluoroacetate salt, which enhances its solubility in aqueous solutions while maintaining stability during storage and handling.
The chemical properties of this compound are well-documented through various analytical techniques. According to the available data, this peptide is characterized by specific physical and chemical parameters that define its behavior in various experimental conditions.
Physical and Chemical Parameters
The compound is identified by CAS number 1676104-79-2 and has distinct molecular characteristics as outlined below :
Property | Value |
---|---|
Molecular Formula | C67H124F3N41O15S |
Molecular Weight | 1865.09 g/mol |
CAS Number | 1676104-79-2 |
Storage Temperature | -18.00°C |
Physical State | Solid |
It should be noted that some sources report a slightly different molecular formula (C62H118N40O12S2) and molecular weight (1680.01 g/mol) . This discrepancy may be due to different salt forms or analytical methods used in characterization.
Structural Characteristics
The Npys group on the cysteine residue serves as a protecting group that can be selectively removed under mild conditions. This feature is particularly valuable in peptide synthesis where selective deprotection is required for the formation of specific disulfide bonds. The nine consecutive D-arginine residues contribute to the compound's cell-penetrating capabilities while providing resistance against proteolytic degradation due to their D-configuration.
Mechanism of Action
The mechanism of action of Cys(Npys)-(D-Arg)9 Trifluoroacetate primarily involves interactions between the positively charged arginine residues and negatively charged cellular components.
Cell Penetration Mechanism
The cell-penetrating ability of this compound is attributed to the nine D-arginine residues, which form the core of its functionality. Research has demonstrated that arginine-rich peptides, such as (Arg)9, efficiently facilitate the transport of various biomolecules into cytoplasmic and nuclear compartments of living cells . The positively charged guanidinium groups of the arginine residues interact with negatively charged phospholipids in cell membranes, leading to cellular uptake through various endocytic pathways.
Role of D-Configuration
The D-configuration of the arginine residues in Cys(Npys)-(D-Arg)9 Trifluoroacetate represents a significant advancement over L-arginine peptides. These D-amino acids provide:
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Enhanced resistance to proteolytic degradation
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Prolonged half-life in biological systems
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Improved cellular uptake efficiency
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Greater stability during storage and handling
This makes Cys(Npys)-(D-Arg)9 Trifluoroacetate particularly valuable for applications requiring extended activity and stability in biological environments.
Function of the Npys Group
The Npys protecting group on the cysteine residue serves critical functions in the compound's applications:
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It protects the thiol group of cysteine during synthesis and handling
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It can be selectively removed under specific conditions to expose the reactive thiol
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It facilitates on-resin sulfenylation and subsequent disulfide exchange reactions
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It allows for controlled formation of disulfide bonds with other peptides or proteins
This controlled deprotection is essential for applications requiring the formation of specific disulfide bonds, such as in the development of cyclic peptides or conjugation to other molecules.
Applications in Research and Drug Delivery
Cys(Npys)-(D-Arg)9 Trifluoroacetate has demonstrated significant utility in various research applications, particularly in drug delivery and cellular targeting.
Cellular Uptake Enhancement
Studies have shown that arginine-rich peptides like (Arg)9 can significantly enhance the cellular uptake of attached molecules. When linked to antibodies or other therapeutic agents, these peptides have demonstrated the ability to facilitate penetration into otherwise impermeable cell types . For example, when (Arg)9 was linked to the C-terminus of anti-HER2 single chain antibody (MIL5scFv), it facilitated the penetration of the antibody into HER2-negative cell line NIH3T3 .
Subcellular Targeting
Beyond simply enabling cellular entry, Cys(Npys)-(D-Arg)9 Trifluoroacetate and related compounds have demonstrated the ability to target specific subcellular compartments. Research has shown that (Arg)9-conjugated molecules can orientate in mitochondria, suggesting potential applications in targeting mitochondrial dysfunction in various diseases .
Enhanced Therapeutic Activity
The conjugation of (Arg)9 peptides to therapeutic molecules has been shown to enhance their bioactivity. Research demonstrated that the fusion of (Arg)9 to an anti-CEA immunotoxin improved its cytotoxicity against specific tumor cells expressing CEA molecules on their surface . This suggests that Cys(Npys)-(D-Arg)9 Trifluoroacetate could serve as a valuable tool for enhancing the efficacy of various therapeutic agents.
Synthesis and Preparation Methods
The synthesis of Cys(Npys)-(D-Arg)9 Trifluoroacetate involves specialized peptide chemistry techniques that require careful consideration of protecting group strategies.
Solid-Phase Peptide Synthesis
The compound is typically synthesized using solid-phase peptide synthesis (SPPS) methods, which allow for the sequential addition of protected amino acids to build the desired sequence. The use of D-arginine residues requires specific consideration during synthesis, as these non-natural amino acids may exhibit different coupling efficiencies compared to their L-counterparts.
Cysteine Protection Strategies
The protection of cysteine residues is a critical aspect of peptide synthesis involving sulfur-containing amino acids. The Npys group represents one of several protection strategies available for cysteine, each with specific advantages and deprotection conditions . Other common protecting groups for cysteine include:
Protecting Group | Deprotection Method | Selectivity |
---|---|---|
Trt (Trityl) | TFA | High |
Acm (Acetamidomethyl) | I2, Tl3+ | Moderate |
tBu (tert-Butyl) | TFA/TFMSA | High |
Mmt (Monomethoxytrityl) | Mild acid | Very high |
StBu (tert-Butylsulfanyl) | Reducing agents | Moderate |
The choice of Npys as the protecting group for cysteine in Cys(Npys)-(D-Arg)9 Trifluoroacetate is strategic, as it allows for selective disulfide formation under controlled conditions .
On-Resin Sulfenylation
Recent methodological advances have enabled the development of one-pot disulfide-driven cyclic peptide synthesis (DdCPS) techniques that utilize on-resin sulfenylation and subsequent disulfide exchange reactions . These approaches are particularly relevant to the chemistry of Npys-protected cysteine residues, as they allow for controlled formation of disulfide bonds in complex peptide structures.
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